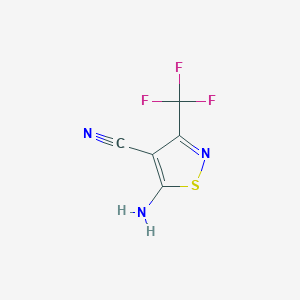
5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It has a CAS Number of 573762-62-6 and a molecular weight of 187.12 .
Synthesis Analysis
5-Amino-3-(trifluoromethyl)picolinonitrile can be synthesized from 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .Molecular Structure Analysis
The molecular formula of 5-Amino-3-(trifluoromethyl)picolinonitrile is C7H4F3N3 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis
The molecular weight of 5-Amino-3-(trifluoromethyl)picolinonitrile is 187.12 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis in Organic Chemistry : A study demonstrates the synthesis of novel biologically significant compounds using 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile derivatives. These compounds show promising antimicrobial activity (Poor Heravi et al., 2020).
Electronic Properties and Spectral Enhancements : Research explores the electronic properties of a fluoropyrazolecarbonitrile derivative (related to this compound), highlighting its interactions with fullerene molecules and potential antiarthritic properties (Author Unknown, 2022).
X-ray Crystallography Studies : An X-ray crystallography study provides insights into the crystal structure of related compounds, helping to understand their reaction mechanisms with unsaturated carbonyl compounds (Liu et al., 2013).
Environmental Chemistry : Research on the synthesis of similar compounds in environmentally friendly conditions, like aqueous media and without the use of catalysts, highlights the push towards greener chemistry (Yu et al., 2014).
Anticancer Research : A study involving the synthesis of derivatives related to this compound demonstrates promising anticancer activities. This showcases the compound's potential in medicinal chemistry (Tiwari et al., 2016).
Cytotoxicity Evaluation : The reactivity of related compounds towards different chemical reagents has been studied, showing cytotoxic effects against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Mohareb et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3S/c6-5(7,8)3-2(1-9)4(10)12-11-3/h10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUOMMFVIIRURD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

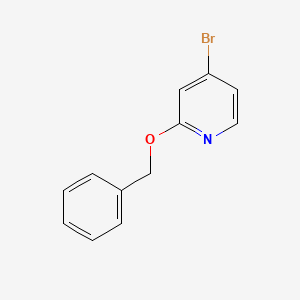
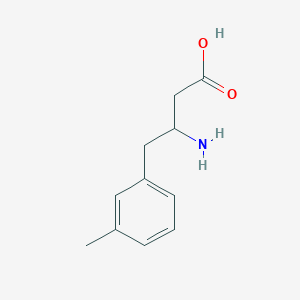
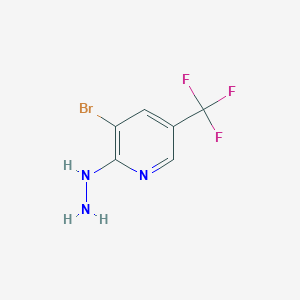



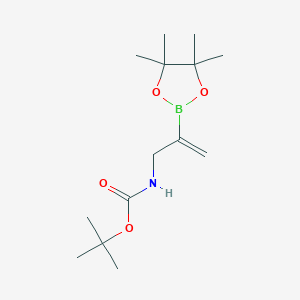


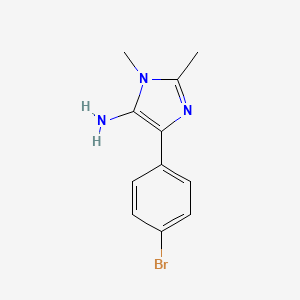
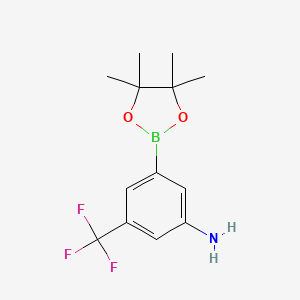
![Methyl 3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1374612.png)

